4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Description
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a brominated phenolic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an aminomethyl bridge.
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKBEDCPDPUBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the following steps:
Formation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Aminomethylation: The final step involves the aminomethylation of the brominated phenol with the benzodioxin derivative, typically using formaldehyde and a secondary amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxin moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The brominated phenol group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol and analogous derivatives:
Key Structural and Functional Differences
Functional Group Diversity: The target compound’s phenolic -OH and aminomethyl groups distinguish it from the amide in 4-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide . This difference impacts hydrogen-bonding capacity and solubility. The ketone in (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone introduces electron-withdrawing effects, altering electronic distribution compared to the phenol group.
Heterocyclic Core: The benzodioxin ring in the target compound and its analogs contrasts with the benzothiazepinone heterocycle in (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one . Sulfur in the latter may confer distinct coordination properties.
The chloro substituent in adds polarity but reduces steric bulk compared to bromine.
Biological Activity
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrN1O3. The compound features a bromine atom, a benzodioxine moiety, and an amino group which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN1O3 |
| Molecular Weight | 305.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1223891-03-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically relevant molecules.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains.
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
- Anticancer Activity : Studies have indicated that derivatives of similar benzodioxin structures can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar scaffolds have shown selective toxicity towards tumorigenic cells .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Antitumor Activity
A study evaluated the anticancer potential of a related compound derived from the benzodioxin structure. The results indicated that it inhibited the proliferation of breast cancer cells in vitro by inducing apoptosis through caspase activation . This suggests that this compound may have similar effects.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capacity of related compounds. The study employed DPPH radical scavenging assays to assess the ability of these compounds to neutralize free radicals. Results showed significant antioxidant activity, indicating that the benzodioxin framework contributes positively to this property .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol?
Answer:
The synthesis typically involves sequential functionalization of the phenolic core. Key steps include:
- Mannich reaction : Reacting 4-bromo-2-hydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of formaldehyde under acidic conditions to form the aminomethyl linkage .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm intermediate structures via H/C NMR and LC-MS (ESI-Orbitrap) to ensure regioselectivity and avoid side products like over-alkylation .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity; retention time and peak symmetry indicate homogeneity .
- Spectroscopy :
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .
Advanced: What experimental strategies resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Standardized solvents : Use deuterated DMSO for NMR to stabilize phenolic -OH and minimize exchange broadening .
- Isotopic labeling : Introduce N or C labels in the aminomethyl group to track unexpected shifts or splitting .
- Cross-validation : Compare with crystallographic data (single-crystal X-ray diffraction) to resolve ambiguous proton assignments .
Advanced: How can researchers evaluate the environmental fate of this compound using INCHEMBIOL-type frameworks?
Answer:
Adopt the INCHEMBIOL project’s phased approach :
Physicochemical profiling : Determine logP (octanol-water partitioning), solubility, and hydrolysis kinetics (pH 5–9, 25–50°C) to model environmental persistence.
Biotic/abiotic degradation : Use GC-MS to track degradation products in simulated sunlight (UV irradiation) or microbial consortia (soil slurry assays).
Ecotoxicity : Conduct Daphnia magna or Vibrio fischeri bioassays to assess acute/chronic toxicity thresholds.
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the bromine atom’s σ-hole may drive Suzuki-Miyaura cross-coupling reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to rationalize observed bioactivity or guide SAR studies .
Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Refine data with SHELX software to determine bond angles, torsion angles (e.g., dihedral angle between benzodioxin and phenol rings), and hydrogen-bonding networks .
- Comparative analysis : Overlay experimental structures with DFT-optimized geometries to identify conformational flexibility or packing effects .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and thermal (40–60°C) stress. Monitor degradation via UPLC-PDA-MS to identify labile sites (e.g., benzodioxin ring opening) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace Br with Cl, vary benzodioxin substitution) and compare bioactivity in assays (e.g., enzyme inhibition, receptor binding) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
